molecular formula C11H14ClNO2 B100080 tert-Butyl 4-chlorophenylcarbamate CAS No. 18437-66-6

tert-Butyl 4-chlorophenylcarbamate

Cat. No. B100080
CAS RN: 18437-66-6
M. Wt: 227.69 g/mol
InChI Key: VFEHOBXXLPHSOI-UHFFFAOYSA-N
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Description

tert-Butyl 4-chlorophenylcarbamate is a chemical compound that is relevant in various fields of organic chemistry due to its utility as an intermediate in the synthesis of other compounds. It is related to a family of tert-butyl carbamates, which are known for their protective group properties in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamates can involve several different methods and intermediates. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a testament to the versatility of tert-butyl carbamates in synthesis . Another example is the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones, further illustrating the synthetic utility of tert-butyl carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be quite complex, as seen in the synthesis and crystal structure determination of related compounds. For example, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which shares a tert-butyl and chlorophenyl moiety with tert-butyl 4-chlorophenylcarbamate, was determined to have an orthorhombic space group . Similarly, the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was elucidated, showing a twisted boat conformation of the thiazine ring system10.

Chemical Reactions Analysis

tert-Butyl carbamates are involved in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines, demonstrating their reactivity and potential as building blocks in organic synthesis . Another example is the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, which leads to functionalized carbamates after hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The presence of a chlorophenyl group can also contribute to the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The crystal structure analysis of related compounds provides insights into the intermolecular interactions, such as hydrogen bonding, that can influence the compound's physical properties 10.

Scientific Research Applications

Rhodium-Catalyzed Enantioselective Addition

  • Tert-Butyl 4-chlorophenylcarbamate is utilized in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, a process significant in organic synthesis (Storgaard & Ellman, 2009).

Precursor in 1,3,4‐Thiadiazolesulfonamides Synthesis

  • As a 1,3,4-thiadiazole derivative, it is related to sulfonamides and plays a role in bond formation involving the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996).

Environmental Applications in Adsorption Kinetics

  • In environmental science, it's used in studies examining the adsorption kinetics of 4-chlorophenol from aqueous solutions containing tert-butyl alcohol onto granular activated carbon (Hamdaoui & Naffrechoux, 2009).

Synthesis of New Compounds

  • It has been used in the synthesis of new compounds such as tert-butyl 2-amino-4-phenethylphenylcarbamate, highlighting its role in advancing chemical synthesis (Liu Feng-hu, 2014).

Role in Crystal Structures

  • In crystallography, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is studied for its involvement in hydrogen and halogen bonds, contributing to the understanding of crystal structures (Baillargeon et al., 2017).

In Organic Synthesis

  • The compound tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, are synthesized from tert-butyl N-hydroxycarbamate, demonstrating its utility in creating building blocks for organic synthesis (Guinchard et al., 2005).

Photoactivated Periodate Reaction Study

  • It is used in the study of photoactivated periodate reactions with 4-chlorophenol in acidic solutions, contributing to the understanding of chemical reaction mechanisms (Chia et al., 2004).

Role in Electrochromic Materials

  • Tert-Butyl 4-chlorophenylcarbamate is involved in the synthesis of electrochromic materials, showing its application in material science and engineering (Hsiao et al., 2014).

properties

IUPAC Name

tert-butyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEHOBXXLPHSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338102
Record name tert-Butyl 4-chlorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-chlorophenyl)carbamate

CAS RN

18437-66-6
Record name Carbamic acid, N-(4-chlorophenyl)-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-chlorophenylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-chlorophenyl)carbamate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.199.526
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Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), 4-bromo-1-chlorobenzene (192 mg, 1.00 mmol), tert-butyl carbamate (142 mg, 1.21 mmol), K2CO3 (280 mg, 2.03 mmol), briefly evacuated and backfilled with argon. N,N′-Dimethylethylenediamine (11 μL, 0.10 mmol, 10 mol %) and toluene (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 23 h. The resulting pale blue suspension was allowed to reach room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with ethyl acetate (10 mL). The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 9:1; 15 mL fractions). Fractions 12-22 provided 178 mg (78% yield) of the product as white crystals.
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
142 mg
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Wang, YL Liang, J Qu - scholar.archive.org
All reactions were carried out in aerial atmosphere, unless otherwise mentioned. Water was purchased from Watson water or from Milli-Q® Ultrapure Water Purification System. Flash …
Number of citations: 0 scholar.archive.org
S Chada, D Mandala, P Watts - Journal of Flow Chemistry, 2017 - akjournals.com
… MR-Q pump is used for pumping n-butyllithium and tert-butyl-4chlorophenylcarbamate 2, and piperidine trifluoroacetic acid 4 in THF was pumped using Chemyx Fusion syringe pumps. …
Number of citations: 10 akjournals.com
P Cheng, Q Gu, W Liu, JF Zou, YY Ou, ZY Luo, JG Zeng - Molecules, 2011 - mdpi.com
… crude product which was further purified on Si gel column chromatography and eluted with petroleum ether (PET)-EtOAc (6:1) to give the compound tert-butyl 4-chlorophenylcarbamate (…
Number of citations: 26 www.mdpi.com
S Karimian, H Tajik - Iranian Journal of Science and Technology …, 2016 - Springer
A simple and efficient method for the N-Boc protection of amines using (Boc) 2 O in the presence of a catalytic amount of silica propyl(N-methyl) imidazolium chloride ([Sipmim]Cl) is …
Number of citations: 1 link.springer.com
M Ichikawa, M Ohtsuka, H Ohki, N Haginoya… - Bioorganic & medicinal …, 2012 - Elsevier
… sec-Butyl lithium (0.99 mol/l, 44.3 ml, 43.8 mmol) was added dropwise to a tetrahydrofuran solution (140 ml) of tert-butyl 4-chlorophenylcarbamate (20, 4.16 g, 18.3 mmol) at −78 C. …
Number of citations: 23 www.sciencedirect.com
V Medisetti, U Parimi, RB Anagani… - Green and Sustainable …, 2014 - scirp.org
An efficient and versatile practical protocol for the chemoselective N-tert-butoxycarbonylation of amines using Nano-γ-Fe2O3 and (BOC)2O. Nano-γ-Fe2O3 was applied as an efficient, …
Number of citations: 3 www.scirp.org
MA Zolfigol, V Khakyzadeh, AR Moosavi-Zare… - Scientia Iranica, 2012 - Elsevier
A simple and highly efficient method for the protection of amines from their corresponding N -boc derivatives is reported. It is interesting that only 0.1 mol % of novel ionic liquid 1,3-…
Number of citations: 58 www.sciencedirect.com
MA Zolfigol, AR Moosavi-Zare, P Moosavi… - Comptes Rendus …, 2013 - Elsevier
Nano-ferrous ferric oxide (nano-Fe 3 O 4 ) efficiently catalyzed N-boc protection of amines in high yields and acceptable reaction times. Nano-Fe 3 O 4 was applied as an efficient, green…
Number of citations: 38 www.sciencedirect.com

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